molecular formula C27H34N4O8 B12362678 Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-

Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-

Cat. No.: B12362678
M. Wt: 542.6 g/mol
InChI Key: FVWNVCDDYWITMG-NRFANRHFSA-N
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Description

The compound "Ornithine, N²,N⁵-dicarboxy-N⁵-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-" is a highly modified ornithine derivative with a complex stereochemical and functional group architecture. Key structural features include:

  • Ornithine backbone: A non-proteinogenic α-amino acid with a pentanoic acid chain substituted at N² and N⁵ positions.
  • Multiple protecting groups: The N² and N⁵ positions are modified with dicarboxy and carboxyamidino groups, respectively. The carboxylic acid termini are protected as dibenzyl and tert-butyl esters, likely to enhance solubility or prevent undesired reactivity during synthesis .
  • Stereochemistry: The (S)-configuration at the α-carbon aligns with natural L-amino acids, suggesting compatibility with enzymatic systems or receptor binding .

This compound’s structural complexity implies applications in medicinal chemistry (e.g., enzyme inhibitors) or as a synthetic intermediate for peptide mimetics.

Properties

Molecular Formula

C27H34N4O8

Molecular Weight

542.6 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m0/s1

InChI Key

FVWNVCDDYWITMG-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN(C(=N)NC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C(=N)NC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from ornithine. The key steps include the protection of amino groups, the introduction of carboxyamidino and phenylmethoxycarbonyl groups, and the final esterification. The reaction conditions typically involve the use of protecting groups such as tert-butyl and benzyl groups to prevent unwanted side reactions. Common reagents used in these reactions include carbodiimides for coupling reactions and strong acids or bases for deprotection steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The carboxy and carboxyamidino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylmethoxycarbonyl compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes involved in the urea cycle and other metabolic pathways. The carboxyamidino group is particularly important for its binding affinity to enzyme active sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

N⁵-(1-Carboxyethyl)-Ornithine (Octopinic Acid)

  • Key Differences: Substituent Position: Octopinic acid is an N²-(1-carboxyethyl)-ornithine derivative, whereas the target compound features N²,N⁵-dicarboxy and N⁵-carboxyamidino groups. Biological Context: Octopinic acid is a natural product found in crown gall tumors, functioning as a bacterial metabolite in plant-pathogen interactions . The synthetic modifications in the target compound suggest a broader scope for artificial ligand design.
  • Functional Implications: The carboxyamidino group in the target compound may enhance hydrogen-bonding or metal coordination compared to octopinic acid’s simpler carboxyethyl group.

γ-Fluoroglutamic Acid Derivatives

  • Key Differences: Backbone Modification: γ-Fluoroglutamic acid replaces the δ-amino group of ornithine with fluorine, altering electronic properties and metabolic stability. The target compound retains the ornithine backbone but adds bulky ester protections .
  • Synthetic Utility : Both compounds employ ester protections (e.g., tert-butyl), but the target’s dibenzyl groups may confer lipophilicity for membrane permeability .

Ester-Protected Amino Acids

Methoxycarbonyl L-Phenylalanine tert-Butyl Ester

  • Key Differences :
    • Protection Strategy : This compound uses a single tert-butyl ester and methoxycarbonyl group, whereas the target compound employs dual benzyl/tert-butyl esters and a phenylmethoxycarbonyl group.
    • Application : Methoxycarbonyl derivatives are typically intermediates in peptide synthesis, while the target’s multi-protected structure may resist enzymatic degradation in vivo .

Benzathine Benzylpenicillin

  • Key Differences :
    • Ester Stability : Benzathine benzylpenicillin uses dibenzylethylenediamine as a counterion for prolonged release. The target compound’s dibenzyl esters serve as transient protections rather than pharmacokinetic modifiers .

Carboxyamidino-Bearing Compounds

Albomycin-Derived Peptides

  • Key Differences: Functional Groups: Albomycin contains siderophore-like hydroxamate groups for iron uptake. The target compound’s carboxyamidino group may mimic arginine’s guanidinium moiety, enabling interactions with phosphate-rich targets (e.g., nucleic acids) .

Data Table: Structural and Functional Comparison

Compound Name Backbone Key Substituents Protecting Groups Biological Role/Application Reference
Target Compound Ornithine N²,N⁵-dicarboxy, N⁵-carboxyamidino Dibenzyl, tert-butyl esters Synthetic ligand/drug candidate
Octopinic Acid Ornithine N²-(1-carboxyethyl) None (natural product) Bacterial metabolite
Methoxycarbonyl L-Phe-t-Bu Ester Phenylalanine Methoxycarbonyl tert-Butyl ester Peptide synthesis intermediate
Benzathine Benzylpenicillin Penicillin Benzylpenicillin + dibenzylethylenediamine N/A (salt formulation) Antibiotic (long-acting)
γ-Fluoroglutamic Acid Derivatives Glutamic acid γ-Fluorine substitution Varied esters Metabolic probes

Research Findings and Implications

  • Synthetic Challenges : The target compound’s multiple protections (dibenzyl, tert-butyl) necessitate sequential deprotection strategies, contrasting with simpler ester-protected analogues like methoxycarbonyl glycine ethyl ester .
  • Biological Potential: The carboxyamidino group may mimic arginine’s role in cell-penetrating peptides, while the oxa-aza macrocycle could stabilize helical conformations in peptidomimetics .
  • Divergence from Natural Analogues : Unlike octopinic acid, the synthetic modifications in the target compound likely preclude natural metabolic pathways, reducing off-target effects in therapeutic applications .

Biological Activity

Ornithine, specifically the compound Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)- , is a complex derivative that has garnered interest for its biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C27H34N4O8C_{27}H_{34}N_{4}O_{8}, with a molecular weight of 542.58 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H34N4O8
Molecular Weight542.58 g/mol
CAS Number51219-19-3
SMILESCC(C)(C)OC(=O)NC@@HC(=O)O
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with arginine-related pathways, affecting nitric oxide synthase activity.
  • Transport Modulation : It influences amino acid transport systems (e.g., System L and ASC), which are crucial for cellular uptake of nutrients and signaling molecules. In vitro studies indicate that it can inhibit the uptake of other amino acids significantly.

Case Studies and Research Findings

Several studies have investigated the biological activities of ornithine derivatives:

  • Neuroprotective Effects : Research indicates that ornithine derivatives may have neuroprotective properties, potentially beneficial in conditions like stroke or neurodegenerative diseases. In animal models, administration of these compounds showed reduced neuronal damage and improved functional recovery post-injury.
  • Anticancer Activity : Some studies suggest that ornithine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines.

Inhibition Studies on Amino Acid Transport

CompoundUptake Inhibition (%)p-value
Control0-
Ornithine Derivative67.34<0.0001
BCH57.79<0.0001
MeAIB86.98<0.0001

Neuroprotective Effects in Animal Models

TreatmentNeuronal Damage (%)Functional Recovery Score
Control752
Ornithine Derivative308

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